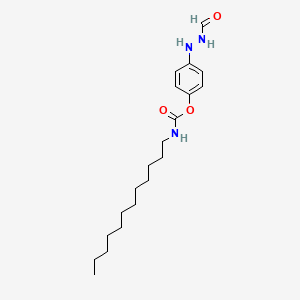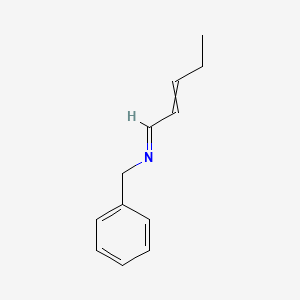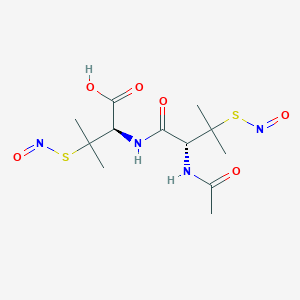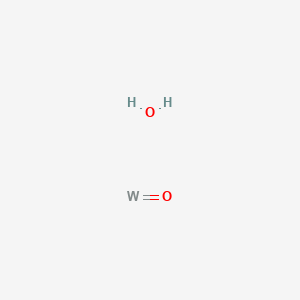
Oxotungsten--water (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxotungsten–water (1/1) is a compound consisting of tungsten and oxygen atoms, with water molecules associated with it. This compound is part of the broader class of tungsten oxides, which have significant applications in various fields due to their unique chemical and physical properties .
Métodos De Preparación
The synthesis of oxotungsten–water (1/1) can be achieved through several methods. One common approach involves the reaction of tungsten trioxide with water under controlled conditions. This process typically requires high temperatures and specific reaction environments to ensure the proper formation of the compound . Industrial production methods often involve the use of tungsten ores, which are processed and refined to produce tungsten trioxide, followed by hydration to form oxotungsten–water (1/1) .
Análisis De Reacciones Químicas
Oxotungsten–water (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions. For example, oxidation reactions may involve the use of oxygen or other oxidizing agents, while reduction reactions may require hydrogen or other reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Oxotungsten–water (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction processes . In biology and medicine, tungsten oxides have been explored for their potential use in photothermal therapy for cancer treatment due to their ability to absorb near-infrared light and convert it into heat . Additionally, oxotungsten–water (1/1) is used in the development of gas sensors and electrochromic devices .
Mecanismo De Acción
The mechanism of action of oxotungsten–water (1/1) involves its interaction with molecular targets and pathways. In catalytic reactions, the compound facilitates the transfer of oxygen atoms, which is crucial for oxidation processes . The unique structure of oxotungsten–water (1/1) allows it to interact with various substrates, enhancing the efficiency of these reactions . In photothermal therapy, the compound’s ability to absorb near-infrared light and convert it into heat is leveraged to target and destroy cancer cells .
Comparación Con Compuestos Similares
Oxotungsten–water (1/1) can be compared with other similar compounds, such as oxo-molybdenum complexes. Both types of compounds exhibit similar catalytic properties and are used in oxidation reactions . oxotungsten–water (1/1) is unique due to its higher stability and efficiency in certain applications . Other similar compounds include tungsten trioxide and tungsten bronzes, which also have significant applications in various fields .
Conclusion
Oxotungsten–water (1/1) is a versatile compound with a wide range of applications in scientific research and industry. Its unique properties make it valuable in catalytic reactions, photothermal therapy, and the development of advanced materials. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for leveraging its full potential in various applications.
Propiedades
Número CAS |
178255-67-9 |
|---|---|
Fórmula molecular |
H2O2W |
Peso molecular |
217.85 g/mol |
Nombre IUPAC |
oxotungsten;hydrate |
InChI |
InChI=1S/H2O.O.W/h1H2;; |
Clave InChI |
CXKGGJDGRUUNKU-UHFFFAOYSA-N |
SMILES canónico |
O.O=[W] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


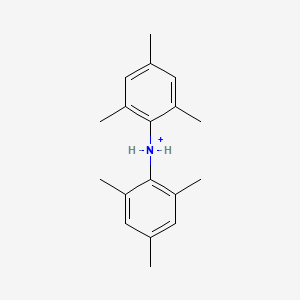
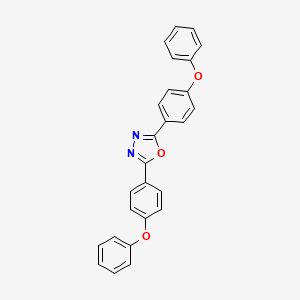
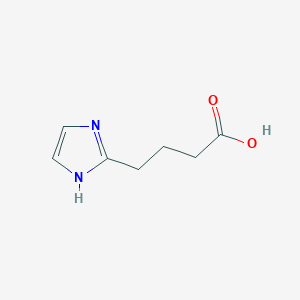
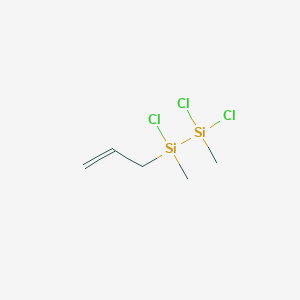
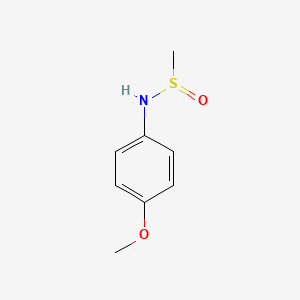
![Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N'-2-thiazolyl-](/img/structure/B12553013.png)
![Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]-](/img/structure/B12553020.png)
![6-{2-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl}-4-hydroxyoxan-2-one](/img/structure/B12553024.png)
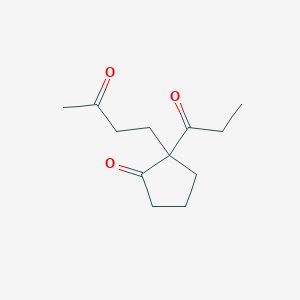
![1-Phenyl-3-(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)prop-2-en-1-one](/img/structure/B12553043.png)

